An In-depth Technical Guide to Mal-amido-PEG2-TFP Ester: A Heterobifunctional Linker for Advanced Bioconjugation and Drug Development
An In-depth Technical Guide to Mal-amido-PEG2-TFP Ester: A Heterobifunctional Linker for Advanced Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mal-amido-PEG2-TFP ester is a heterobifunctional crosslinker integral to the fields of bioconjugation and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3][4] This linker possesses two distinct reactive moieties: a maleimide (B117702) group and a 2,3,5,6-tetrafluorophenyl (TFP) ester, connected by a short, hydrophilic polyethylene (B3416737) glycol (PEG) spacer.[5] The maleimide group facilitates covalent bond formation with thiol-containing molecules, such as cysteine residues in proteins, while the TFP ester efficiently reacts with primary amines.[5][6] The PEG spacer enhances the solubility and bioavailability of the resulting conjugate.[7][8] This guide provides a comprehensive technical overview of Mal-amido-PEG2-TFP ester, including its chemical properties, reaction mechanisms, detailed experimental protocols, and applications.
Core Properties and Specifications
Mal-amido-PEG2-TFP ester is a valuable tool for covalently linking two different molecules. Its properties are summarized in the table below.
| Property | Value | Reference(s) |
| Chemical Name | 2,3,5,6-tetrafluorophenyl 3-(2-(2-(3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido)ethoxy)ethoxy)propanoate | [9] |
| Molecular Formula | C20H20F4N2O7 | [9] |
| Molecular Weight | 476.38 g/mol | [9] |
| CAS Number | 1431291-44-9 | [9] |
| Appearance | Solid | [9] |
| Purity | Typically ≥95% | [5] |
| Solubility | Soluble in DMSO, DMF | [5] |
| Storage Conditions | -20°C, desiccated | [5] |
Reaction Mechanism and Chemical Structure
Mal-amido-PEG2-TFP ester's utility stems from its two distinct reactive ends. The maleimide group reacts with sulfhydryl (thiol) groups via a Michael addition reaction, forming a stable thioether bond. This reaction is highly specific for thiols within a pH range of 6.5-7.5.[5][10] The TFP ester is an amine-reactive group that forms a stable amide bond with primary amines. TFP esters are known for their high reactivity and increased stability against hydrolysis compared to N-hydroxysuccinimide (NHS) esters, and they react optimally in a pH range of 7.5-8.0.[6]
Chemical structure of Mal-amido-PEG2-TFP ester.
Applications in PROTAC Development
A primary application of Mal-amido-PEG2-TFP ester is in the synthesis of PROTACs.[1][2][3][4] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[7][11] Mal-amido-PEG2-TFP ester serves as the linker connecting the target protein-binding ligand and the E3 ligase-binding ligand.[8]
The general mechanism of PROTAC action is depicted below.
General mechanism of PROTAC-mediated protein degradation.
Experimental Protocols
The following are representative protocols for the use of Mal-amido-PEG2-TFP ester in a two-step bioconjugation process, a common method for synthesizing PROTACs or other conjugates.
Materials and Reagents
-
Mal-amido-PEG2-TFP ester
-
Thiol-containing molecule (e.g., a cysteine-containing peptide or protein)
-
Amine-containing molecule (e.g., a small molecule inhibitor with a primary amine)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Reaction Buffer: 0.1 M Sodium Phosphate, 150 mM NaCl, pH 7.2
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting columns or dialysis equipment
-
High-Performance Liquid Chromatography (HPLC) system for purification and analysis
-
Mass Spectrometer for characterization
Step 1: Reaction of TFP Ester with an Amine-Containing Molecule
This step involves the conjugation of the TFP ester end of the linker with a molecule containing a primary amine.
-
Preparation of Reagents:
-
Dissolve the amine-containing molecule in anhydrous DMF or DMSO to a final concentration of 10-20 mM.
-
Dissolve Mal-amido-PEG2-TFP ester in anhydrous DMF or DMSO to a final concentration of 10-20 mM.
-
-
Reaction:
-
In a clean, dry reaction vial, add the solution of the amine-containing molecule.
-
Add 1.0 to 1.5 molar equivalents of the Mal-amido-PEG2-TFP ester solution.
-
If necessary, add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (1.5-2.0 equivalents) to facilitate the reaction.
-
Stir the reaction mixture at room temperature for 2-4 hours or until the reaction is complete, as monitored by HPLC or LC-MS.
-
-
Purification:
-
Upon completion, the reaction mixture can be purified by preparative HPLC to isolate the maleimide-activated intermediate.
-
Characterize the purified product by mass spectrometry to confirm the successful conjugation.
-
Step 2: Reaction of Maleimide with a Thiol-Containing Molecule
This step conjugates the maleimide-activated intermediate from Step 1 with a thiol-containing molecule.
-
Preparation of Thiol-Containing Molecule:
-
Dissolve the thiol-containing molecule (e.g., protein) in a suitable reaction buffer (e.g., PBS, pH 7.2-7.5). The buffer should be free of any thiol-containing reagents.
-
If the protein contains disulfide bonds that need to be reduced to generate free thiols, treat with a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) prior to the conjugation reaction. Remove excess TCEP by a desalting column.
-
-
Reaction:
-
Dissolve the purified maleimide-activated intermediate in a minimal amount of DMSO or DMF.
-
Add the solution of the maleimide-activated intermediate to the solution of the thiol-containing molecule. A molar ratio of 10:1 to 20:1 (linker-intermediate to protein) is a common starting point, but this should be optimized.[12]
-
Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight with gentle stirring.
-
-
Quenching and Purification:
-
To quench any unreacted maleimide groups, add a small molecule thiol such as cysteine or β-mercaptoethanol.
-
Purify the final conjugate using size-exclusion chromatography, dialysis, or other appropriate protein purification methods to remove unreacted starting materials and byproducts.
-
-
Characterization:
-
Characterize the final conjugate by SDS-PAGE, mass spectrometry, and functional assays to confirm successful conjugation and retention of biological activity.
-
Experimental workflow for a two-step bioconjugation.
Conclusion
Mal-amido-PEG2-TFP ester is a versatile and efficient heterobifunctional linker that plays a crucial role in modern drug development and bioconjugation. Its well-defined reactive ends allow for the controlled and sequential conjugation of different molecules, making it an ideal tool for the synthesis of complex biomolecules like PROTACs. The inclusion of a hydrophilic PEG spacer further enhances the properties of the final conjugate. The protocols and information provided in this guide offer a solid foundation for researchers and scientists to effectively utilize Mal-amido-PEG2-TFP ester in their research and development endeavors.
References
- 1. Mal-amido-PEG2-TFP ester | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Mal-amido-PEG2-TFP ester, 1431291-44-9 | BroadPharm [broadpharm.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. precisepeg.com [precisepeg.com]
- 8. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 9. medkoo.com [medkoo.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
